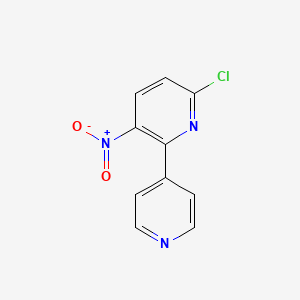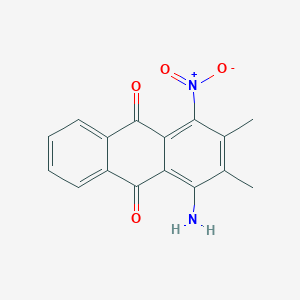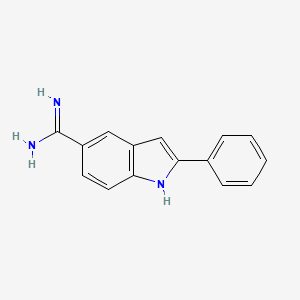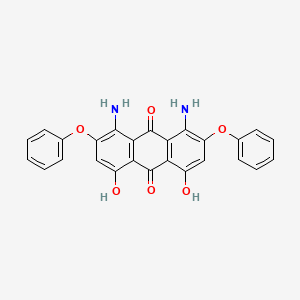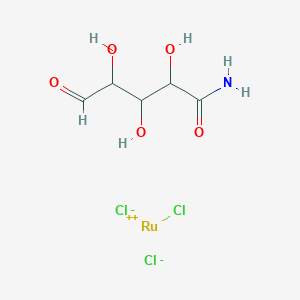
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is an Fmoc-protected alanine derivative. Alanine is one of the simplest amino acids, characterized by a methyl group as its side chain. The Fmoc group is typically used in peptide synthesis to protect the amino group during the coupling reactions . This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(1-Pyrazolyl)-L-Ala-OH involves the protection of the amino group of 3-(1-pyrazolyl)-L-alanine with the Fmoc group. The Fmoc group is typically introduced using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as pyridine . The reaction conditions generally involve:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk reagents: Fmoc-Cl, 3-(1-pyrazolyl)-L-alanine, and pyridine
Large-scale reactors: For mixing and reaction control
Purification: Typically involves crystallization or chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine
Coupling: Formation of peptide bonds with other amino acids or peptides
Common Reagents and Conditions
Deprotection: Piperidine in DMF
Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt)
Major Products Formed
Deprotection: 3-(1-Pyrazolyl)-L-Ala-OH
Coupling: Peptides or peptide derivatives containing the 3-(1-pyrazolyl)-L-alanine residue.
Wissenschaftliche Forschungsanwendungen
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis
Biology: In the study of protein-protein interactions and enzyme-substrate interactions
Industry: Used in the production of specialized peptides for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of Fmoc-3-(1-Pyrazolyl)-L-Ala-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The pyrazolyl group can participate in hydrogen bonding and other interactions, influencing the properties of the resulting peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Ala-OH: Lacks the pyrazolyl group, making it less versatile in certain applications
Boc-3-(1-Pyrazolyl)-L-Ala-OH: Uses a different protecting group (Boc) which is acid-labile, unlike the base-labile Fmoc group
Uniqueness
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is unique due to the presence of both the Fmoc protecting group and the pyrazolyl group. This combination allows for selective deprotection and versatile interactions in peptide synthesis .
Eigenschaften
Molekularformel |
C20H17N3O4 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyrazol-1-ylacetic acid |
InChI |
InChI=1S/C20H17N3O4/c24-19(25)18(23-11-5-10-21-23)22-20(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17-18H,12H2,(H,22,26)(H,24,25)/t18-/m0/s1 |
InChI-Schlüssel |
UZVSFNOZLUNTCX-SFHVURJKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C(=O)O)N4C=CC=N4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)N4C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


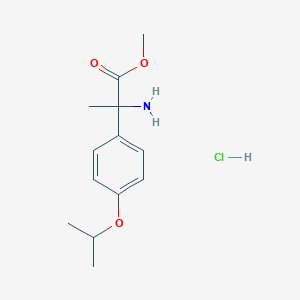
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
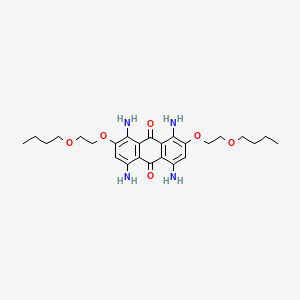
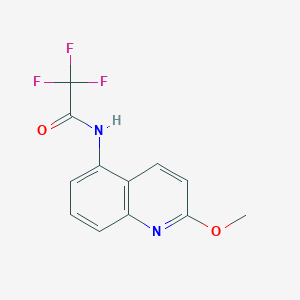

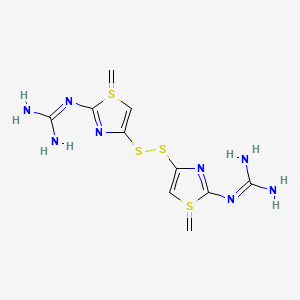
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
